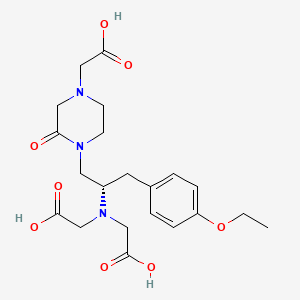
(s)-2,2'-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, an ethoxyphenyl group, and multiple carboxymethyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The carboxymethyl groups are then added via nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (s)-2,2’-((1-(4-Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-methoxyphenyl)propan-2-yl)azanediyl)diacetic acid
- (s)-2,2’-((1-(4-Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-propoxyphenyl)propan-2-yl)azanediyl)diacetic acid
Uniqueness
Compared to similar compounds, (s)-2,2’-((1-(4-(Carboxymethyl)-2-oxopiperazin-1-yl)-3-(4-ethoxyphenyl)propan-2-yl)azanediyl)diacetic acid exhibits unique properties due to the presence of the ethoxyphenyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for specific applications.
Properties
Molecular Formula |
C21H29N3O8 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[4-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-3-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C21H29N3O8/c1-2-32-17-5-3-15(4-6-17)9-16(24(13-20(28)29)14-21(30)31)10-23-8-7-22(11-18(23)25)12-19(26)27/h3-6,16H,2,7-14H2,1H3,(H,26,27)(H,28,29)(H,30,31)/t16-/m0/s1 |
InChI Key |
LCZMQXJFJSCHIR-INIZCTEOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](CN2CCN(CC2=O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN2CCN(CC2=O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















